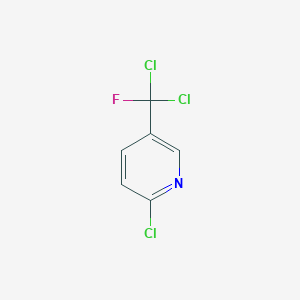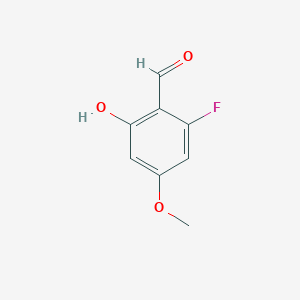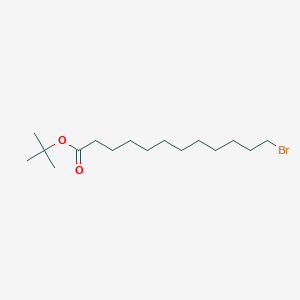
3-Chloro-5-iodobenzyl bromide
Vue d'ensemble
Description
3-Chloro-5-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrClI . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzyl bromide typically involves the bromination of 3-Chloro-5-iodotoluene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bromochlorohydantoin as a solvent, which facilitates the bromination process. This method is advantageous due to its cost-effectiveness, improved yield, and reduced reaction time .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-5-iodobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are used under mild conditions to facilitate the coupling reaction.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Suzuki–Miyaura Coupling: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-iodobenzyl bromide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-iodobenzyl bromide in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
3-Iodobenzyl bromide: Similar structure but lacks the chlorine substituent.
3-Chloro-5-bromobenzyl bromide: Similar structure but lacks the iodine substituent.
Uniqueness: 3-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This dual substitution allows for versatile applications in organic synthesis, making it a valuable intermediate compared to its analogs .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCONICDGVAQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














